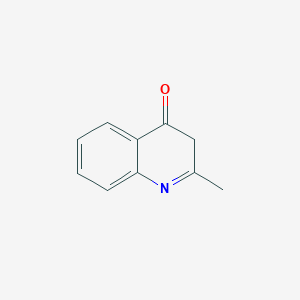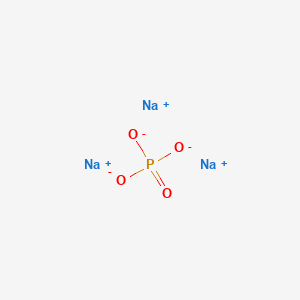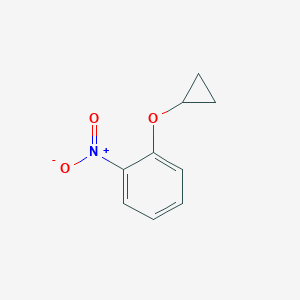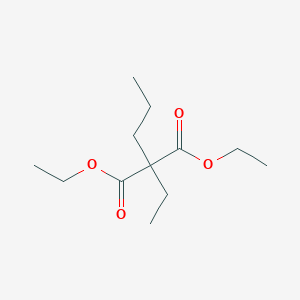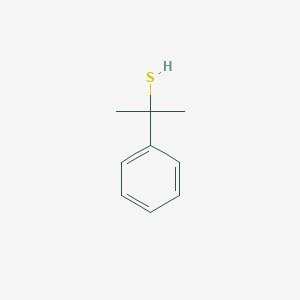
Brilliant Yellow 6G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brilliant Yellow 6G, also known as Direct Yellow 4 , is a highly substantive cationic direct dye predominantly used for dyeing paper and board grades . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular formula of this compound is C34H32N6Na2O10S2. It is also known as Acid Yellow 44 and has a molecular weight of 624.55 g/mol .
Physical and Chemical Properties Analysis
This compound is a yellow powder . It is soluble in water, and its aqueous solution is bright green and yellow . The dye content is ≥50% . It has a maximum absorption at 497 nm at 0.1 N in NaOH .
Aplicaciones Científicas De Investigación
Energy-Saving Coating Applications : A study by Thara et al. (2019) in "Solar Energy Materials and Solar Cells" discusses brilliant yellow colorants with high near-infrared (NIR) reflectance, useful for energy-saving applications in exterior coatings (Thara et al., 2019).
Adsorption Capacity : Hu et al. (2013) in "Advanced Materials Research" explored the adsorption capacity of Reactive Light Yellow K-6G, achieving high efficiency with ethylenediamine-modified magnetic chitosan microspheres (Hu et al., 2013).
Photocatalytic Degradation : Jia et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" found that nanosized ZnO catalysts can effectively degrade cibacron brilliant yellow 3G-P dye under UV-Vis light (Jia et al., 2016).
Pigment Applications : Huang et al. (2018) in "ACS Sustainable Chemistry & Engineering" highlighted the coloring performance and high NIR solar reflectance of Bi1.7RE0.3W0.7Mo0.3O6 pigments, which include brilliant yellow variants (Huang et al., 2018).
Food Additive Safety : Kuş and Eroğlu (2015) in the "Pakistan journal of pharmaceutical sciences" addressed the cytotoxic and genotoxic potential of food additives like Sunset Yellow and Brilliant Blue, suggesting caution in their use (Kuş & Eroğlu, 2015).
Environmental Impact : Mittal et al. (2012) in "Environmental Science and Pollution Research" evaluated the adsorption characteristics of the anionic azo dye Brilliant Yellow onto hen feathers in aqueous solutions, indicating its environmental impact (Mittal, Thakur, & Gajbe, 2012).
Nanolights and Displays : A 2016 article in "Nature" by Xiaozhi Lim discussed the potential use of nanolights, which can include brilliant yellow variants, in flat-screen displays, biochemical tests, and surgery (Lim, 2016).
Mecanismo De Acción
Propiedades
Número CAS |
2429-76-7 |
|---|---|
Fórmula molecular |
C34H32N6NaO10S2 |
Peso molecular |
771.8 g/mol |
Nombre IUPAC |
disodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H32N6O10S2.Na/c1-19-15-25(29(51(45,46)47)17-27(19)37-39-31(21(3)41)33(43)35-23-11-7-5-8-12-23)26-16-20(2)28(18-30(26)52(48,49)50)38-40-32(22(4)42)34(44)36-24-13-9-6-10-14-24;/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50); |
Clave InChI |
MUHUDDOYYNZYPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)[O-])C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)O)C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O.[Na] |
| 2429-76-7 | |
Sinónimos |
ACID YELLOW 44; CI ACID YELLOW 44; Disodium 5-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-2-[4-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate; Acid Yellow 6G; disodium 5,5'-dimethyl-4,4'-bis[[2-oxo-1-[(ph |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




